molecular formula C16H14O2S B15204175 Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B15204175
M. Wt: 270.3 g/mol
InChI Key: YJQRXEBVNJFYCY-UHFFFAOYSA-N
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Description

Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of Benzeneethanethioic acid with phenylmethyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiol or thioester, which can then interact with proteins or enzymes, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, α-oxo-, methyl ester
  • Benzeneethanethioic acid, α-oxo-, S-methyl ester

Uniqueness

Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific ester and thioester functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

S-benzyl 2-(2-methylphenyl)-2-oxoethanethioate

InChI

InChI=1S/C16H14O2S/c1-12-7-5-6-10-14(12)15(17)16(18)19-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

YJQRXEBVNJFYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)SCC2=CC=CC=C2

Origin of Product

United States

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